7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Description

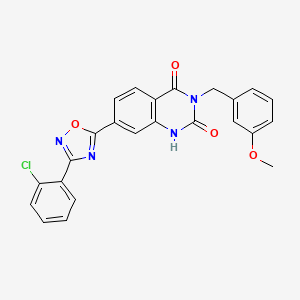

The compound 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic molecule featuring a quinazoline-2,4-dione core substituted with a 1,2,4-oxadiazole ring at position 7 and a 3-methoxybenzyl group at position 2. The 1,2,4-oxadiazole moiety is known for its stability and bioactivity in medicinal and agrochemical contexts, while the quinazoline-dione scaffold is associated with diverse pharmacological properties, including enzyme inhibition and pesticidal activity .

Properties

IUPAC Name |

7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClN4O4/c1-32-16-6-4-5-14(11-16)13-29-23(30)18-10-9-15(12-20(18)26-24(29)31)22-27-21(28-33-22)17-7-2-3-8-19(17)25/h2-12H,13H2,1H3,(H,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNQNLLYYLWVNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5Cl)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, recognized for its diverse biological activities. Quinazolines and their derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and analgesic properties.

Chemical Structure

The chemical structure of the compound is characterized by the presence of a quinazoline core substituted with an oxadiazole moiety and a methoxybenzyl group. This unique structure is believed to contribute to its biological activity.

Antimicrobial Activity

Quinazoline derivatives are known for their antimicrobial properties. The introduction of the oxadiazole ring enhances the compound's interaction with bacterial cell membranes. Studies have shown that quinazoline compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, including strains such as Escherichia coli and Staphylococcus aureus .

| Compound | Activity Type | Target Organisms |

|---|---|---|

| This compound | Antimicrobial | E. coli, S. aureus |

Anti-inflammatory Activity

Research indicates that quinazoline derivatives possess anti-inflammatory properties. The compound has been tested in various animal models where it demonstrated a significant reduction in inflammatory markers compared to standard anti-inflammatory drugs like indomethacin .

| Study Type | Model | Results |

|---|---|---|

| In vivo | Rat model of inflammation | Reduced edema and inflammatory cytokines |

Anticancer Activity

The anticancer potential of quinazoline derivatives has been a focus of recent studies. The compound showed promising results in inhibiting cancer cell proliferation in vitro. For instance, it was effective against various cancer cell lines such as breast and colon cancer cells .

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MCF-7 | 15 |

| Colon Cancer | HCT116 | 12 |

Analgesic Activity

Additionally, this compound has been evaluated for its analgesic effects. In pain models, it exhibited pain-relieving properties comparable to conventional NSAIDs .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The oxadiazole moiety may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Interaction : The quinazoline core can interact with various receptors implicated in pain and inflammation.

- Cell Membrane Disruption : The chlorophenyl group enhances membrane permeability leading to increased uptake by microbial cells.

Case Studies

Recent studies have highlighted the efficacy of this compound in various therapeutic contexts:

- A study published in 2023 demonstrated its potential as an anticancer agent through screening against multicellular spheroids, indicating effective penetration and activity within tumor environments .

- Another study focused on its antimicrobial properties, revealing that modifications to the oxadiazole ring could enhance activity against resistant bacterial strains .

Scientific Research Applications

Anticancer Research

Biological Activity : The compound has shown promise in anticancer research due to its ability to induce cytotoxicity in cancer cells. Structure-activity relationship studies indicate that modifications on the phenyl ring enhance its potency against various cancer types. For instance, derivatives of quinazoline have been extensively studied for their mechanisms of action against specific cancer cells, leading to the identification of potential therapeutic agents .

Case Studies :

- A study published in Scientific Reports highlighted that oxadiazole derivatives exhibit cytotoxicity through multiple pathways. The compound under review fits this profile and shows promise in further development as an anticancer agent .

- Another comprehensive review discussed various quinazoline derivatives and their mechanisms of action against different cancer types, emphasizing the significance of structural modifications for enhancing biological activity .

Antimicrobial Properties

Mechanism of Action : Similar compounds have demonstrated efficacy against various bacterial strains. The unique combination of substituents in this compound suggests potential applications beyond oncology. For example, quinazoline derivatives have been explored for their ability to inhibit bacterial growth and may serve as a basis for developing new antimicrobial agents .

Research Findings : Recent studies have shown that compounds with oxadiazole rings possess significant antibacterial activity. This suggests that 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione could be further investigated for its antimicrobial properties against resistant strains.

Anti-inflammatory Effects

Quinazolines have also been explored for their anti-inflammatory activities due to their ability to inhibit pro-inflammatory cytokines. The compound's structure suggests it may modulate inflammatory responses effectively, making it a candidate for further studies in inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substitution Patterns

The following table summarizes key structural differences between the target compound and related analogs:

Key Observations:

- Core Structure : The target compound shares the quinazoline-dione core with quinconazole but differs in substituents. Unlike the triazole-thione in , the target incorporates an oxadiazole ring, which may enhance metabolic stability .

- The 3-methoxybenzyl group may improve solubility compared to lipophilic groups like 4-methylphenyl in .

Spectroscopic and Analytical Data Comparison

Elemental Analysis (Selected Examples):

- The triazole-thione in shows higher sulfur content (7.6%) due to the C=S group, absent in the target compound. The target’s chlorine content (~5.6%, based on molecular formula) is lower than quinconazole’s 21%, suggesting reduced halogen-dependent bioactivity .

Spectral Data:

- IR/NMR : The target’s oxadiazole ring would exhibit C=N stretching (~1649 cm⁻¹) similar to ’s oxadiazole derivative . The absence of a C=S peak (1275 cm⁻¹, ) distinguishes it from thione-containing analogs .

Q & A

Q. What are the standard synthetic routes for preparing this quinazoline-oxadiazole hybrid, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the quinazoline-2,4-dione core via cyclization of anthranilic acid derivatives with urea or carbodiimides.

- Step 2 : Introduction of the 3-methoxybenzyl group at position 3 using alkylation or nucleophilic substitution under basic conditions (e.g., NaH/K₂CO₃ in DMF) .

- Step 3 : Coupling of the 1,2,4-oxadiazole moiety (bearing the 2-chlorophenyl group) via a [3+2] cycloaddition between nitrile oxides and carboxylic acid derivatives .

Q. Yield Optimization Strategies :

- Use anhydrous solvents (e.g., DMF, DMSO) to minimize hydrolysis of reactive intermediates.

- Monitor reaction progress with TLC/HPLC to terminate reactions at optimal conversion .

- Purify intermediates via column chromatography or recrystallization to avoid side-product carryover .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they reveal?

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–8.5 ppm for chlorophenyl/methoxybenzyl groups) and the oxadiazole C=N signal (δ 160–165 ppm) .

- 2D NMR (HSQC, HMBC) : Confirms connectivity between the quinazoline core and substituents.

- Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns indicative of the oxadiazole ring .

- IR Spectroscopy : Detects carbonyl stretches (quinazoline-dione C=O at ~1700 cm⁻¹) and C-O-C stretches (methoxy group at ~1250 cm⁻¹) .

Q. What preliminary assays are recommended to evaluate its biological activity?

- In vitro enzyme inhibition assays : Test against kinases or proteases using fluorescence/colorimetric readouts (e.g., ATPase activity for kinase targets) .

- Cell viability assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT or SRB assays. IC₅₀ values can guide dose-response studies .

- Antimicrobial testing : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Substituent Variation :

- Replace the 2-chlorophenyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OMe) groups to modulate electronic effects .

- Modify the 3-methoxybenzyl chain to assess steric impacts (e.g., bulkier substituents for enhanced receptor fit) .

- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions with target proteins (e.g., EGFR, COX-2) .

Q. Example SAR Table :

| Substituent (R1) | Bioactivity (IC₅₀, μM) | Selectivity Ratio (Target A vs. B) |

|---|---|---|

| 2-Cl-Ph | 0.45 ± 0.02 | 12:1 |

| 4-NO₂-Ph | 0.78 ± 0.05 | 5:1 |

| 3-OMe-Ph | 1.20 ± 0.10 | 3:1 |

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?

- Pharmacokinetic Profiling : Measure solubility, metabolic stability (e.g., liver microsomes), and plasma protein binding to identify bioavailability issues .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced efficacy in vivo .

- Formulation Optimization : Employ nanoencapsulation or prodrug strategies to enhance tissue penetration .

Q. How can computational methods predict off-target effects or toxicity?

- QSAR Modeling : Train models on datasets (e.g., ChEMBL) to predict ADMET properties .

- Molecular Dynamics Simulations : Assess binding to cytochrome P450 isoforms (e.g., CYP3A4) to anticipate metabolic pathways .

- Toxicity Prediction Tools : Use Derek Nexus or ProTox-II to flag structural alerts (e.g., mutagenic potential of nitro groups) .

Q. What experimental designs validate the mechanism of action in complex biological systems?

- Gene Expression Profiling : Perform RNA-seq or qPCR to identify upregulated/downregulated pathways post-treatment .

- Protein Interaction Studies : Use pull-down assays or SPR to confirm direct binding to hypothesized targets .

- In Vivo Imaging : Track compound distribution via fluorescence labeling in zebrafish or murine models .

Q. How can synthetic byproducts or impurities be characterized and mitigated?

- HPLC-PDA/MS Analysis : Identify impurities during scale-up (e.g., unreacted intermediates or oxidation byproducts) .

- Process Optimization : Adjust stoichiometry (e.g., nitrile oxide:carboxylic acid ratio) to minimize dimerization .

- Crystallography : Solve single-crystal structures of impurities to refine purification protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.